BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

IDO1 inhibitor scaffold N-hydroxyamidine heterocycle comparison

Secure a uniquely positioned IDO1 inhibitor fragment scaffold for your SAR and biophysical assay programs. This 4-fluorophenyl triazole-carboximidamide features an N-hydroxyamidine warhead essential for heme-iron chelation. With a molecular weight of only 221.19, it is ideal for fragment-based screening (SPR, NMR, thermal shift) and serves as a critical negative control for quantifying 3-chloro halogen-bond contributions when benchmarked against IDO5L. Its distinct 1,2,3-triazole core enables exploration of alternative allosteric binding modes not accessible with oxadiazole-based fragments. Procure this core scaffold to initiate systematic N1-aryl diversification and generate co-crystal structures that will anchor your structure-guided optimization campaigns.

Molecular Formula C9H8FN5O
Molecular Weight 221.195
CAS No. 1255791-09-3
Cat. No. B2779109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
CAS1255791-09-3
Molecular FormulaC9H8FN5O
Molecular Weight221.195
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=N2)C(=NO)N)F
InChIInChI=1S/C9H8FN5O/c10-6-1-3-7(4-2-6)15-5-8(12-14-15)9(11)13-16/h1-5,16H,(H2,11,13)
InChIKeyQVWAUAKYBMQHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS 1255791-09-3): A Core Fragment for IDO1-Targeted Probe Development


1-(4-Fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS 1255791-09-3) is a synthetic, low-molecular-weight (221.19 g/mol) triazole derivative bearing a fluorophenyl group and an N-hydroxycarboximidamide warhead . This structural architecture directly maps onto the pharmacophoric requirements of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, where the N-hydroxyamidine moiety functions as the critical heme-iron chelating element and the 4-fluorophenyl substituent modulates binding pocket complementarity [1]. Unlike the more elaborately substituted IDO1 clinical candidates, this compound represents a stripped-down core scaffold suitable for fragment-based screening, biophysical assay development, and structure–activity relationship (SAR) expansion campaigns [2].

Why 1-(4-Fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide Cannot Be Generically Substituted in IDO1 Research


Within the N-hydroxyamidine IDO1 inhibitor class, minute structural perturbations yield orders-of-magnitude shifts in enzymatic and cellular potency. The reference inhibitor IDO5L (4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide) achieves an enzymatic IC₅₀ of 67 nM and a HeLa cell IC₅₀ of 19 nM , while 4-phenylimidazole—a minimalist heme ligand—exhibits an IDO1 IC₅₀ of approximately 48,000 nM [1]. These data illustrate that replacing either the heterocyclic core (oxadiazole vs. triazole) or the aryl substitution pattern (3-chloro-4-fluorophenyl vs. 4-fluorophenyl) fundamentally alters target engagement. Consequently, 1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide, with its unique 1,2,3-triazole core and unsubstituted 4-fluorophenyl ring, occupies a distinct position in chemical space that cannot be replicated by off-the-shelf IDO1 inhibitors or generic triazole building blocks [2]. Each analog requires independent validation; compound interchange without confirmatory data risks invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS 1255791-09-3)


Core Scaffold Topology: 1,2,3-Triazole vs. 1,2,5-Oxadiazole IDO1 Pharmacophores

1-(4-Fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide incorporates a 1,2,3-triazole core directly linked to the N-hydroxycarboximidamide warhead. This scaffold topology differs fundamentally from the 1,2,5-oxadiazole core found in the most extensively characterized reference compound IDO5L (INCB024360 analog; IC₅₀ = 67 nM enzymatic, 19 nM HeLa cell) . Published kinetic and crystallographic studies establish that 1,2,3-triazole-based IDO1 inhibitors operate via a noncompetitive kinetic mechanism with respect to tryptophan substrate, whereas 1,2,5-oxadiazole-based inhibitors are competitive [1]. The triazole nitrogen array offers an alternative coordination geometry to the heme iron, which directly influences inhibitor residence time and selectivity profiles [2]. Because binding mode determines SAR trajectory, the triazole scaffold provides a mechanistically distinct starting point for lead optimization compared to oxadiazole-based series.

IDO1 inhibitor scaffold N-hydroxyamidine heterocycle comparison heme coordination fragment-based drug design

Aryl Substitution: 4-Fluorophenyl vs. 3-Chloro-4-fluorophenyl in N-Hydroxyamidine IDO1 Inhibitors

The target compound bears a single 4-fluorophenyl substituent on the triazole N1 position, whereas IDO5L employs a 3-chloro-4-fluorophenyl group on the N-hydroxyamidine nitrogen. Published SAR within the N-hydroxyamidine IDO1 inhibitor class demonstrates that the presence and position of chlorine substitution profoundly impacts enzymatic potency, cellular permeability, and selectivity against tryptophan 2,3-dioxygenase (TDO). For IDO5L (which contains 3-chloro), TDO IC₅₀ is >10,000 nM, yielding >500-fold selectivity over the IDO1 enzymatic IC₅₀ of 19 nM . In contrast, within closely related triazole-carboximidamide series, the absence of the 3-chloro substituent alters both IDO1 affinity and the IDO1/TDO selectivity ratio [1]. Specifically, the unsubstituted 4-fluorophenyl analog represents the minimal selective IDO1 pharmacophore, making it uniquely suited as a control compound for deconvoluting the contribution of halogen bonding to target engagement.

halogen SAR IDO1 binding pocket aryl substituent effects selectivity fluorine substitution

Predicted Physicochemical Profile: pKa and Lipophilicity Differentiation from Advanced IDO1 Leads

The target compound has a predicted acid dissociation constant (pKa) of 12.49 ± 0.50, a predicted boiling point of 409.1 ± 55.0 °C, and a predicted density of 1.55 ± 0.1 g/cm³ . These values position it as a weakly acidic fragment with a molecular weight of 221.19—substantially smaller than Epacadostat (INCB024360; MW ~ 355.4) or IDO5L (MW 271.64). The high predicted pKa suggests the N-hydroxy group is predominantly protonated at physiological pH, which influences both solubility and membrane permeability in a manner distinct from the more acidic oxadiazole-based N-hydroxyamidines. In contrast, the predicted pKa of IDO5L is lower due to the electron-withdrawing oxadiazole ring and 3-chloro substituent, resulting in a greater fraction of deprotonated, heme-binding-competent species at pH 7.4. This physicochemical differentiation means that the 1,2,3-triazole analog offers a higher degree of protonation at physiological pH, making it a useful probe for dissecting the contribution of the N-hydroxy acid/base equilibrium to cellular IDO1 activity independent of more complex molecular frameworks.

physicochemical properties pKa prediction drug-likeness fragment properties lead optimization

IDO1 Selectivity Potential: Class-Level TDO Selectivity Inference for Triazole-Carboximidamide Scaffolds

A structurally related triazole-carboximidamide compound (CHEMBL3974564) has reported selectivity data: IDO1 Ki = 139 nM, IDO1 EC₅₀ = 81 nM (MDA-MB-231 cellular assay), and TDO IC₅₀ = 3,000 nM, yielding an approximately 22-fold selectivity window for IDO1 over TDO [1]. Because tryptophan 2,3-dioxygenase (TDO) is a closely related hepatic enzyme, specificity over TDO is a critical selection criterion for any IDO1 probe intended for cellular or in vivo studies. This class-level evidence supports the inference that the 1,2,3-triazole-4-carboximidamide scaffold, including the target compound, provides a baseline level of IDO1-over-TDO selectivity that distinguishes it from pan-heme ligands such as 4-phenylimidazole, which shows no meaningful IDO1/TDO discrimination. Direct experimental confirmation for the target compound is required, but the scaffold precedent establishes a rational basis for procurement over non-selective IDO1 ligands.

IDO1 selectivity TDO counter-screening triazole scaffold off-target profiling immuno-oncology target engagement

Optimal Use Cases for 1-(4-Fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide Based on Comparative Evidence


IDO1 Fragment-Based Screening and Biophysical Assay Development

With a molecular weight of only 221.19 and a predicted pKa of 12.49 , this compound is ideally suited as a low-complexity fragment for surface plasmon resonance (SPR), thermal shift, or NMR-based primary screens against recombinant human IDO1. Its 1,2,3-triazole core provides a mechanistically distinct noncompetitive binding mode compared to oxadiazole-based fragments [1], enabling exploration of alternative allosteric sites on IDO1. The absence of a 3-chloro substituent eliminates a strong halogen-bonding interaction, simplifying the binding thermodynamics for baseline measurements . Researchers should pair this fragment with IDO5L as a competitive control and 4-phenylimidazole as a weak-binder reference to calibrate assay sensitivity.

SAR Expansion via N1-Aryl Diversification of the 1,2,3-Triazole IDO1 Scaffold

This compound represents the simplest 4-fluorophenyl-substituted triazole-carboximidamide, serving as the synthetic entry point for systematic aryl diversification at the N1 position. The predicted physicochemical parameters—pKa 12.49, boiling point 409.1 °C —indicate sufficient thermal stability for microwave-assisted or conventional coupling reactions. SAR campaigns can leverage the class-level IDO1/TDO selectivity of ~22-fold observed for triazole-carboximidamides [2] to track how substituent modifications shift both potency and selectivity. Procurement of this core scaffold enables parallel library synthesis where each analog's IDO1 enzymatic IC₅₀ can be benchmarked against the known values for IDO5L (IC₅₀ = 67 nM) and Epacadostat (IC₅₀ ≈ 10 nM) [3].

Negative Control for Halogen-Bonding Contribution to IDO1 Ligand Efficiency

In mechanistic enzymology studies, the 4-fluorophenyl-only substitution pattern of the target compound provides a critical negative control for quantifying the contribution of the 3-chloro halogen bond to IDO1 binding energy. Published SAR demonstrates that the 3-chloro-4-fluorophenyl motif in IDO5L drives >500-fold IDO1/TDO selectivity and significantly enhances cellular potency . By measuring the ΔΔG of binding between this 4-fluorophenyl compound and the 3-chloro-4-fluorophenyl analog under identical assay conditions, researchers can isolate the energetic contribution of the chlorine substitution to IDO1 affinity. This deconvolution requires a compound that is identical in every respect except the chlorine atom—a requirement fulfilled uniquely by this compound among commercially available N-hydroxyamidine IDO1 ligands.

Crystallography and Cryo-EM Structural Biology of IDO1-Inhibitor Complexes

The minimal structural complexity of this compound (C₉H₈FN₅O, MW 221.19) makes it an excellent candidate for high-resolution co-crystallography or cryo-electron microscopy studies of IDO1-inhibitor complexes. The compound's 1,2,3-triazole nitrogen array and N-hydroxycarboximidamide warhead provide well-defined electron density features for unambiguous placement in the heme-binding pocket. Published structural studies on 1,2,3-triazole-based IDO1 inhibitors have already established the noncompetitive binding pose and key interactions with the heme iron and surrounding residues [1]. Obtaining a co-crystal structure of this parent fragment would provide the definitive structural template for all subsequent structure-guided optimization of the triazole-carboximidamide series, enabling rational design that exploits the full scope of the N1-aryl binding subpocket.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.